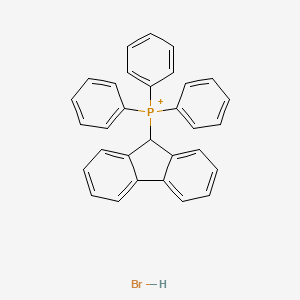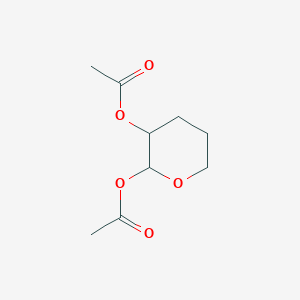
N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide is a chemical compound that belongs to the class of quinazoline derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The presence of the piperazine ring and quinazoline core in its structure contributes to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the quinazoline intermediate with 1-methylpiperazine under basic conditions.
Final Product Formation: The final product, N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine, is then converted to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; typically carried out under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation.
類似化合物との比較
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
Gefitinib: Another quinazoline derivative used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, used in cancer therapy.
Uniqueness
N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide is unique due to its specific structural features, such as the presence of both the piperazine ring and quinazoline core. This combination contributes to its distinct biological activity and potential therapeutic applications.
特性
CAS番号 |
853344-24-8 |
|---|---|
分子式 |
C19H22BrN5 |
分子量 |
400.3 g/mol |
IUPAC名 |
N-(4-methylpiperazin-1-yl)-2-phenylquinazolin-4-amine;hydrobromide |
InChI |
InChI=1S/C19H21N5.BrH/c1-23-11-13-24(14-12-23)22-19-16-9-5-6-10-17(16)20-18(21-19)15-7-3-2-4-8-15;/h2-10H,11-14H2,1H3,(H,20,21,22);1H |
InChIキー |
PEPRCHNRLNFRID-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B11945226.png)













